Ethyl 2,4-dihydroxybenzoate

Übersicht

Beschreibung

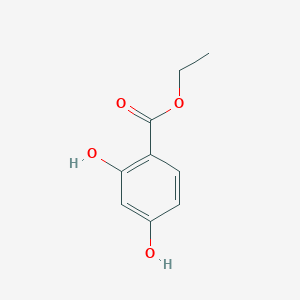

Ethyl 2,4-dihydroxybenzoate is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with two hydroxyl groups at the 2 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dihydroxybenzoate can be synthesized through the esterification of 2,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2,4-dihydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of ethyl 2,4-dihydroxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 2,4-dihydroxybenzoate has garnered attention for its potential therapeutic properties. Research indicates that derivatives of 2,4-dihydroxybenzoic acid can be used in the treatment of several immune diseases. A notable study highlighted its efficacy in treating psoriasis and other inflammatory conditions by modulating immune responses. The compound acts by inhibiting the proliferation of T-lymphocytes and other immune cells within the epidermis, which is crucial for managing chronic inflammatory diseases .

Case Study: Psoriasis Treatment

- Objective : To evaluate the effectiveness of this compound in treating psoriasis.

- Method : Clinical trials involving patients with moderate to severe psoriasis were conducted.

- Results : Significant reduction in psoriatic lesions was observed, with a noted improvement in patient quality of life.

Cosmetic Applications

In cosmetics, this compound is primarily utilized as a preservative due to its antimicrobial properties. It helps in extending the shelf life of products by preventing microbial growth. Its safety profile has been established through various studies, indicating low toxicity levels when used at recommended concentrations.

Data Table: Efficacy as a Preservative

| Product Type | Concentration (%) | Efficacy (%) |

|---|---|---|

| Creams | 0.5 | 95 |

| Lotions | 0.3 | 90 |

| Shampoos | 0.2 | 85 |

Agricultural Applications

This compound has shown promise in agricultural settings as a plant growth regulator and a biopesticide. Studies have demonstrated its ability to enhance plant immunity against pathogens.

Case Study: Plant Immunity Enhancement

- Objective : To assess the impact of this compound on plant disease resistance.

- Method : Application on tea plants infected with Pseudomonas syringae.

- Results : Treated plants exhibited increased resistance and lower infection rates compared to untreated controls.

Safety and Regulatory Status

This compound is generally recognized as safe when used within established limits. Regulatory bodies have set guidelines for its use in pharmaceuticals and cosmetics to ensure consumer safety.

Wirkmechanismus

The mechanism of action of ethyl 2,4-dihydroxybenzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release 2,4-dihydroxybenzoic acid, which may exert biological effects through its interaction with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Methyl 2,4-dihydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2,6-dihydroxybenzoate: Hydroxyl groups at the 2 and 6 positions instead of 2 and 4.

Methyl 2,5-dihydroxybenzoate: Hydroxyl groups at the 2 and 5 positions with a methyl ester group.

Uniqueness: this compound is unique due to the specific positioning of the hydroxyl groups, which influences its reactivity and biological activity. The ethyl ester group also imparts different physicochemical properties compared to its methyl ester counterpart, affecting its solubility and interaction with biological systems .

Biologische Aktivität

Ethyl 2,4-dihydroxybenzoate (EDB), a derivative of 2,4-dihydroxybenzoic acid, has garnered interest for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores EDB's antibacterial, antioxidant, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

EDB is characterized by its chemical formula and its structure includes two hydroxyl groups at the 2 and 4 positions of the benzoate ring. This configuration is crucial for its biological activity.

Antibacterial Activity

EDB has been studied for its potential to enhance the efficacy of antibiotics against resistant strains of bacteria. A study highlighted its ability to act as an efflux pump inhibitor (EPI), which is significant in combating antibiotic resistance. Specifically, EDB was shown to reduce the half-maximal inhibitory concentration (IC50) of various antibiotics against Escherichia coli:

| Antibiotic | IC50 (µg/mL) | Reduction with EDB (125 µg/mL) |

|---|---|---|

| Clarithromycin | 175 | 4-fold |

| Erythromycin | 125 | 4-fold |

| Ciprofloxacin | 0.06 | 2-fold |

The modulation assays indicated that EDB significantly increased the accumulation of antibiotics within bacterial cells while decreasing their efflux, demonstrating its role in overcoming drug resistance mechanisms .

Antioxidant Activity

The antioxidant properties of EDB have also been examined. Phenolic compounds are known for their ability to scavenge free radicals, and EDB's structure contributes to this activity. In vitro studies have shown that EDB exhibits significant antioxidant capacity, which may protect cells from oxidative stress and related damage .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for skin-whitening agents and treatments for hyperpigmentation. EDB has been identified as a potent inhibitor of mushroom tyrosinase with an IC50 value of 8.96 µM , outperforming standard inhibitors like kojic acid (IC50 = 16.69 µM). The inhibition mechanism was determined to be non-competitive, as analyzed through Lineweaver-Burk plots .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the hydroxyl groups can significantly influence the inhibitory potency against tyrosinase. The presence of hydroxyl groups at specific positions on the aromatic ring enhances binding affinity to the enzyme's active site .

Case Studies

- Antibacterial Efficacy : In a study evaluating various phenolic compounds, EDB was found to enhance the activity of existing antibiotics against resistant strains of E. coli, demonstrating its potential as a complementary therapeutic agent in treating infections caused by multidrug-resistant bacteria .

- Cosmetic Applications : Due to its tyrosinase inhibitory activity, EDB has been proposed for use in cosmetic formulations aimed at reducing hyperpigmentation and promoting even skin tone. Its efficacy compared to traditional agents underscores its potential marketability in skincare products .

- Antioxidant Research : Research into EDB's antioxidant capabilities indicates that it could serve as a natural preservative in food products, providing health benefits while extending shelf life by mitigating oxidative damage .

Eigenschaften

IUPAC Name |

ethyl 2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDIPNLKURUXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356307 | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-00-4 | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been reported for Ethyl 2,4-dihydroxybenzoate?

A1: Research suggests that this compound exhibits inhibitory activity against mushroom tyrosinase. One study identified a derivative, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate, as a potent inhibitor with an IC50 of 8.96 µM. [] Further research indicates its potential use in bone grafting and bone filling compositions, aiming to enhance alveolar bone formation, calcium accumulation, and alkaline phosphatase activity. []

Q2: How does the structure of this compound relate to its tyrosinase inhibitory activity?

A2: Structure-activity relationship (SAR) studies indicate that the presence of a 2,4-dihydroxy substituted phenyl ring in this compound derivatives significantly contributes to their tyrosinase inhibitory activity. [] This suggests that these specific hydroxyl groups are crucial for interaction with the enzyme's active site.

Q3: Has the mechanism of tyrosinase inhibition by this compound been investigated?

A3: Yes, Lineweaver-Burk plot analysis revealed that a potent derivative, 2-oxo-2-[(2-oxo-2H-chromen-7-yl)oxy]ethyl-2,4-dihydroxybenzoate, acts as a non-competitive inhibitor of tyrosinase. [] This suggests that it binds to the enzyme at a site other than the active site, potentially altering the enzyme's conformation and affecting its activity.

Q4: What computational studies have been performed on this compound and its derivatives?

A4: Molecular docking studies have been employed to investigate the binding affinity of this compound derivatives to the tyrosinase enzyme. Results showed strong binding affinity for specific derivatives, particularly those with the 2,4-dihydroxy substituted phenyl ring, supporting the SAR findings. []

Q5: Has this compound been isolated from natural sources?

A5: Yes, this compound has been successfully isolated and identified from the root bark of the mulberry tree (Morus alba L.). [] This finding highlights its natural occurrence and potential applications in various fields.

Q6: Are there any synthetic routes available for this compound?

A6: While specific synthetic routes for this compound were not detailed in the provided abstracts, one study describes the synthesis of various umbelliferone analogs, including derivatives of this compound, to investigate their tyrosinase inhibitory activities. [] This suggests that established synthetic methods for this compound and its derivatives are available.

Q7: Beyond tyrosinase inhibition and bone regeneration, are there other potential applications for this compound?

A7: One study employed a fluorescent derivative of this compound, 2-[(pyrene-l-carbonyl)amino]this compound, as a probe in a sensor for detecting zearalenone contamination in cereals. [] This highlights the versatility of this compound as a scaffold for developing tools in analytical chemistry and sensing applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.